![molecular formula C7H7N3 B1614274 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 768-19-4](/img/structure/B1614274.png)

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

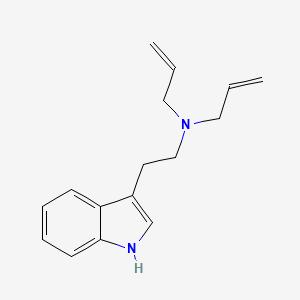

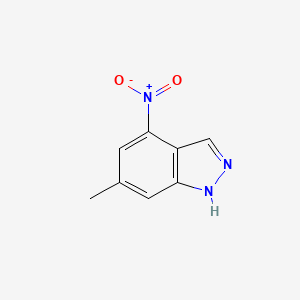

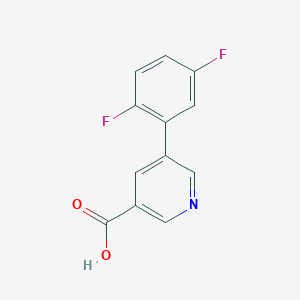

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the class of 1,2,4-triazoles , which are five-membered rings containing three nitrogen atoms. These triazoles exhibit remarkable pharmacological applications due to their versatile interaction with biological systems. The core structure of 1,2,4-triazoles allows for a wide range of substituents, making them valuable building blocks for novel bioactive molecules. These compounds find applications in various scientific disciplines, including medicine, organocatalysis, agrochemicals, and materials science .

Molecular Structure Analysis

The molecular structure of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine consists of a fused triazole and pyridine ring system. The methyl group at the 2-position introduces steric effects and influences its reactivity. Analyzing the bond angles, hybridization states, and resonance patterns within the molecule would provide deeper insights into its stability and behavior .

Chemical Reactions Analysis

Understanding the chemical reactivity of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. Investigating its reactions with electrophiles, nucleophiles, and other functional groups would reveal its versatility. Specific reactions may include substitution, cyclization, and functional group transformations. Literature reviews and experimental studies would provide a comprehensive overview of its reactivity profile .

Physical And Chemical Properties Analysis

Analyzing the physical properties (such as melting point, solubility, and stability) and chemical properties (such as acidity, basicity, and redox behavior) of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. These properties influence its behavior in various contexts, including drug formulation, chemical synthesis, and material science .

Mécanisme D'action

To explore the mechanism of action, we need to investigate its interactions with biological targets. Does it act as an enzyme inhibitor, receptor modulator, or other bioactive agent? Detailed studies on its binding modes, affinity, and cellular effects are essential. Literature on its pharmacological properties and potential therapeutic targets would shed light on its mechanism of action .

Safety and Hazards

Assessing the safety profile of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is essential. Literature should be reviewed for information on toxicity, adverse effects, and potential hazards. Researchers must consider hepatotoxicity, hormonal effects, and other safety concerns. Future studies should aim to optimize efficacy while minimizing side effects .

Orientations Futures

The future scope for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine lies in exploring its therapeutic applications. Researchers should continue investigating its biological activities, potential drug targets, and novel derivatives. Additionally, efforts to enhance its selectivity, bioavailability, and safety profile are critical. Collaborations across scientific disciplines will contribute to unlocking its full potential .

Propriétés

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-8-7-4-2-3-5-10(7)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAOUIZDHXCDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342670 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-19-4 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)

![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)